5-Methyl-2-n-pentoxybenzyl alcohol
Description
5-Methyl-2-n-pentoxybenzyl alcohol (IUPAC: (5-methyl-2-pentoxyphenyl)methanol) is a substituted benzyl alcohol derivative featuring a methyl group at the 5-position and a pentoxy (-OCH₂CH₂CH₂CH₂CH₃) group at the 2-position of the benzene ring. This compound is structurally characterized by its aromatic core, hydroxylmethyl (-CH₂OH) group, and alkoxy substituent.
Properties
IUPAC Name |
(5-methyl-2-pentoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-11(2)9-12(13)10-14/h6-7,9,14H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANSDWSRHCJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-Methyl-2-n-pentoxybenzyl alcohol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism by which 5-Methyl-2-n-pentoxybenzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituents:
Note: *Hypothesized based on alkoxy chain length and surfactant-like properties.
Key Observations:
Substituent Effects on Reactivity: The nitro group (e.g., in 5-methyl-2-nitrobenzyl alcohol) enhances photo-lability, making it suitable for light-responsive drug delivery . Amino groups (e.g., 2-aminobenzyl alcohol) introduce basicity and hydrogen-bonding capacity, which are critical in pharmaceutical synthesis .
Alkoxy Chain Length: The pentoxy chain in this compound provides greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This property is advantageous in polymer coatings or micelle formation. In 5-(2-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol, the dimethylaminoethoxy group adds pH-responsive behavior, enabling endosomal escape in siRNA delivery .
Challenges :
- Longer alkoxy chains (e.g., pentoxy) may reduce reaction yields due to steric hindrance during substitution.
- Purification of hydrophobic intermediates requires non-polar solvents or column chromatography .
Physicochemical Properties
Note: *Predicted using computational tools (e.g., ChemSpider).
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